N-Isopropylacetamide

Description

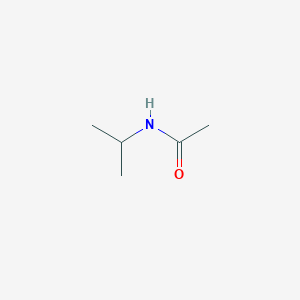

Structure

3D Structure

Properties

IUPAC Name |

N-propan-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-4(2)6-5(3)7/h4H,1-3H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDUSWJORWQPNRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30149739 | |

| Record name | N-(1-Methylethyl)ethanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30149739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1118-69-0 | |

| Record name | Isopropylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1118-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(1-Methylethyl)ethanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001118690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1118-69-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44147 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(1-Methylethyl)ethanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30149739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-Isopropylacetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-Isopropylacetamide, a secondary amide with applications in various chemical and pharmaceutical contexts. This document outlines detailed experimental protocols for its preparation, presents its key physicochemical and spectroscopic data in a structured format, and includes visual workflows for clarity.

Synthesis of this compound

This compound can be effectively synthesized through the acylation of isopropylamine. Two common and efficient methods involve the use of either acetyl chloride or acetic anhydride as the acylating agent.

Synthesis via Acetylation of Isopropylamine with Acetyl Chloride

This method is a rapid and high-yielding route to this compound. The reaction involves the nucleophilic attack of the amino group of isopropylamine on the carbonyl carbon of acetyl chloride, leading to the formation of the amide bond and the elimination of hydrogen chloride. A base, such as triethylamine or aqueous sodium hydroxide, is typically used to neutralize the HCl byproduct.

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve isopropylamine (1.0 equivalent) in a suitable solvent such as dichloromethane or diethyl ether.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add acetyl chloride (1.0 equivalent) dropwise to the stirred solution of isopropylamine. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure this compound.[1]

Synthesis via Acetylation of Isopropylamine with Acetic Anhydride

This method provides an alternative route with a less reactive acylating agent, which can be advantageous in certain experimental setups. The reaction produces acetic acid as a byproduct, which can be removed by a basic workup. One literature procedure suggests a yield of 100% when using triethylamine as a base in dichloromethane.[2]

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer, combine isopropylamine (1.0 equivalent) and a suitable solvent like dichloromethane.

-

Cool the mixture in an ice bath.

-

Add acetic anhydride (1.0-1.2 equivalents) dropwise to the stirred solution.

-

After the addition, allow the reaction to proceed at room temperature for several hours or until completion as monitored by TLC.

-

Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid byproduct.

-

Separate the organic layer and wash it with water and then brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent in vacuo.

-

The resulting crude this compound can be purified by distillation under reduced pressure or by recrystallization.

Data Presentation

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₁NO | [1][2] |

| Molecular Weight | 101.15 g/mol | [1][3] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 199.7 °C at 760 mmHg | [2] |

| Density | 0.861 g/cm³ | [2] |

| Flash Point | 100.5 °C | [2] |

| CAS Number | 1118-69-0 | [1][2] |

Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for this compound, which are crucial for its identification and characterization.

Table 2.2.1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.5 - 8.0 | br s | - | NH |

| ~3.9 - 4.2 | m | ~6.6 | CH(CH₃)₂ |

| ~1.9 - 2.0 | s | - | COCH₃ |

| ~1.1 - 1.2 | d | ~6.6 | CH(CH₃)₂ |

Table 2.2.2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~169 - 170 | C=O |

| ~41 - 42 | C H(CH₃)₂ |

| ~22 - 23 | CH(C H₃)₂ |

| ~22 - 23 | COC H₃ |

Table 2.2.3: FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 - 3280 | Strong, Broad | N-H stretch |

| ~2970 - 2930 | Strong | C-H stretch (aliphatic) |

| ~1640 - 1630 | Strong | C=O stretch (Amide I) |

| ~1560 - 1550 | Strong | N-H bend (Amide II) |

Table 2.2.4: Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 101 | Moderate | [M]⁺ (Molecular Ion) |

| 86 | Moderate | [M - CH₃]⁺ |

| 59 | Strong | [CH₃CONHCH₂]⁺ |

| 44 | Base Peak | [CH₃CHNH₂]⁺ |

| 43 | Strong | [CH₃CO]⁺ |

Mandatory Visualization

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Characterization Workflow

Caption: Characterization workflow for this compound.

References

"physical and chemical properties of N-Isopropylacetamide"

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Isopropylacetamide, a secondary amide, is a chemical compound with a range of applications in chemical synthesis and potential relevance in pharmacological research. Its structure, featuring an isopropyl group attached to an acetamide moiety, imparts specific physical and chemical properties that are critical to understand for its effective use and for the development of new applications. This technical guide provides an in-depth overview of the core physical and chemical properties of this compound, detailed experimental protocols for its characterization, and a discussion of its potential, albeit currently under-explored, role in drug development.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized below. These values are essential for handling, storage, and application of the compound in a laboratory or industrial setting.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₁NO | [1] |

| Molecular Weight | 101.15 g/mol | [1] |

| CAS Number | 1118-69-0 | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 219.5-224 °C | [3] |

| Density | 0.912 g/cm³ (at 25 °C) | [3] |

| Solubility | Soluble in organic solvents; slightly soluble in water. | [4] |

| pKa | 16.31 ± 0.46 (Predicted) | [3] |

| Storage | Sealed in a dry place at room temperature. | [2] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the isopropyl and acetyl protons. The methine proton of the isopropyl group will appear as a multiplet, coupled to the six equivalent methyl protons, which will appear as a doublet. The acetyl methyl group will present as a singlet. The amide proton will appear as a broad signal, the chemical shift of which can be dependent on solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the methine and methyl carbons of the isopropyl group, and the methyl carbon of the acetyl group.

-

¹⁵N NMR: The nitrogen-15 NMR spectrum can provide information about the electronic environment of the nitrogen atom within the amide bond.[5]

Infrared (IR) Spectroscopy

The IR spectrum of N--Isopropylacetamide is characterized by the following key absorption bands:

-

N-H Stretch: A sharp absorption band in the region of 3300-3500 cm⁻¹, characteristic of a secondary amide.

-

C=O Stretch (Amide I band): A strong absorption band typically found between 1630 and 1680 cm⁻¹.[6]

-

N-H Bend (Amide II band): An absorption band in the region of 1510-1580 cm⁻¹, resulting from N-H bending and C-N stretching vibrations.[7]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound will produce a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern is a key identifier and can provide structural information. Common fragmentation pathways for amides include alpha-cleavage and McLafferty rearrangement.[8]

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis, purification, and characterization of this compound, as well as for the determination of its key physical properties.

Synthesis and Purification of this compound

This protocol describes a general method for the N-acetylation of isopropylamine.

Materials:

-

Isopropylamine

-

Acetyl chloride or Acetic anhydride

-

Anhydrous diethyl ether or dichloromethane

-

Triethylamine (if using acetyl chloride)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve isopropylamine (1.0 eq) in anhydrous diethyl ether or dichloromethane. If using acetyl chloride, add triethylamine (1.1 eq).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.1 eq) or acetic anhydride (1.1 eq) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by vacuum distillation or column chromatography on silica gel.[9]

References

- 1. Isopropylacetamide | C5H11NO | CID 136874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 1118-69-0 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. spectrabase.com [spectrabase.com]

- 6. Acetamide, N,N-bis(1-methylethyl)- [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

N-Isopropylacetamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Isopropylacetamide, a secondary amide, is a versatile chemical compound with applications in various scientific and industrial sectors. Its unique properties make it a valuable solvent and a key intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical industry.[1] This technical guide provides an in-depth overview of this compound, covering its chemical identity, physical properties, synthesis protocols, and known applications.

Chemical Identity and Synonyms

The definitive identifier for this compound is its CAS (Chemical Abstracts Service) Registry Number.

| Identifier | Value |

| CAS Number | 1118-69-0 [2][3][4][5] |

This compound is also known by a variety of synonyms, which are listed below to aid in its identification across different chemical databases and publications.

| Synonym |

| 2-Acetamidopropane[4][5][6][7] |

| Acetamide, N-isopropyl-[5] |

| Isopropylacetamide[5] |

| N-(1-Methylethyl)acetamide[5] |

| N-(1-Methylethyl)ethanamide[7] |

| N-(propan-2-yl)acetamide[4][6][7] |

| N-propan-2-ylacetamide[3] |

| NSC 44147[5][6] |

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₁NO | [4][5][6][7] |

| Molecular Weight | 101.15 g/mol | [2][4][5] |

| Appearance | Colorless to yellow to brown liquid | [1][2] |

| Boiling Point | 199.7 °C at 760 mmHg | [4][6] |

| Density | 0.861 g/cm³ | [4][6] |

| Flash Point | 100.5 °C | [4][6] |

| Vapor Pressure | 0.337 mmHg at 25 °C | [4][6] |

| Refractive Index | 1.405 | [4] |

| pKa | 16.31 ± 0.46 (Predicted) | [4][6] |

| Storage Temperature | Room Temperature | [2][4][6] |

| InChI Key | PDUSWJORWQPNRP-UHFFFAOYSA-N | [2] |

Synthesis of this compound

This compound can be synthesized through various methods. A common laboratory-scale preparation involves the N-acetylation of isopropylamine.

General Experimental Protocol: N-acetylation of Isopropylamine

This protocol describes a general procedure for the synthesis of this compound using isopropylamine and acetyl chloride.

Materials:

-

Isopropylamine

-

Acetyl chloride

-

Acetonitrile

-

Hydroxyapatite-Cu₂O catalyst

-

Water

-

Ethyl acetate (EtOAc)

-

Petroleum ether (or other suitable crystallization solvent)

Procedure:

-

In a reaction vessel, a mixture of isopropylamine (1 mmol) and acetyl chloride (1 mmol) is prepared in acetonitrile (5 mL).

-

Hydroxyapatite-Cu₂O (0.1 g) is added to the mixture under an air atmosphere.

-

The reaction mixture is refluxed at 50 °C. The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solid catalyst is removed by filtration.

-

The residue is washed with water, followed by ethyl acetate (3 x 10 mL).

-

The solvent is removed from the filtrate under reduced pressure.

-

The resulting crude product can be purified by crystallization from petroleum ether or a mixture of ethyl acetate and petroleum ether, or by column chromatography on silica gel.[8]

Caption: General workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound serves as a valuable building block and solvent in various chemical syntheses.[1] Its utility in the pharmaceutical industry is primarily as a solvent in drug formulations and as a precursor in the synthesis of active pharmaceutical ingredients.[1][5]

While direct involvement of this compound in signaling pathways is not extensively documented, the structurally related polymer, poly(N-isopropylacrylamide) (PNIPAM), is the subject of significant research in drug delivery and tissue engineering. This polymer exhibits thermoresponsive properties, making it a "smart" material for controlled release applications.

Safety Information

This compound is associated with certain hazards and should be handled with appropriate safety precautions.

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Precautionary Statements: P261, P280, P305, P338, P351.[2]

Users should always consult the latest Safety Data Sheet (SDS) before handling this chemical.

Conclusion

This compound is a chemical compound with a well-defined profile and established utility in chemical synthesis and the pharmaceutical industry. The information provided in this guide, from its fundamental properties to its synthesis, offers a solid foundation for researchers and professionals working with this compound. Further research into its biological interactions may yet uncover new applications for this compound and its derivatives.

References

- 1. CAS 1118-69-0: Isopropylacetamide | CymitQuimica [cymitquimica.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. Isopropylacetamide | C5H11NO | CID 136874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-ethyl-N-isopropylacetamide | C7H15NO | CID 14597977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 1118-69-0 [chemicalbook.com]

- 6. This compound|lookchem [lookchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

A Comprehensive Technical Guide to the Solubility of N-Isopropylacetamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of N-Isopropylacetamide (NIPAM) in organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on the theoretical principles governing its solubility, qualitative solubility information, and a comprehensive experimental protocol for determining precise solubility values.

Introduction to this compound

This compound (CAS No. 1118-69-0), also known as N-(1-Methylethyl)ethanamide, is a secondary amide with the chemical formula C5H11NO.[1] It is characterized by an isopropyl group and an acetyl group attached to a central nitrogen atom. This structure imparts a moderate polarity to the molecule, influencing its physical and chemical properties, including its solubility.[2] NIPAM is recognized for its utility as a solvent and its applications in various chemical syntheses, including in the pharmaceutical industry for drug formulation and development.[2]

Physicochemical Properties of this compound:

| Property | Value |

| Molecular Formula | C5H11NO |

| Molecular Weight | 101.15 g/mol [1] |

| Appearance | Colorless to pale yellow liquid[2] |

| Boiling Point | 199.7 °C at 760 mmHg[3] |

| LogP (Octanol/Water) | 0.531 (Crippen Calculated)[4] |

| Hydrogen Bond Donor Count | 1[1] |

| Hydrogen Bond Acceptor Count | 1[1] |

Theoretical Framework for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which implies that substances with similar polarities are more likely to be soluble in one another. As a secondary amide, this compound's solubility is primarily influenced by its ability to participate in hydrogen bonding.

The amide functional group in NIPAM contains a nitrogen atom bonded to a hydrogen atom, allowing it to act as a hydrogen bond donor.[5] Additionally, the presence of the electronegative oxygen and nitrogen atoms enables it to act as a hydrogen bond acceptor.[5] This dual hydrogen bonding capability is a key factor in its solubility in protic solvents like alcohols.

In aprotic polar solvents, the dipole-dipole interactions between the solvent and the polar amide group of NIPAM contribute significantly to its solubility. The isopropyl group, being a non-polar alkyl chain, influences its solubility in less polar organic solvents. As the size of the non-polar alkyl portion of an amide molecule increases, its solubility in polar solvents tends to decrease.[6]

Qualitative Solubility of this compound

While specific quantitative data is scarce, this compound is generally described as being easily soluble in most organic solvents.[7] The following table summarizes its expected qualitative solubility based on general principles of organic chemistry and available information.

| Solvent Class | Example Solvents | Predicted Qualitative Solubility | Rationale |

| Alcohols | Methanol, Ethanol | High | NIPAM can both donate and accept hydrogen bonds, leading to strong interactions with protic solvents. |

| Ketones | Acetone, Methyl Ethyl Ketone | High | Strong dipole-dipole interactions between the polar ketone and amide groups. |

| Esters | Ethyl Acetate, Butyl Acetate | High | Dipole-dipole interactions and the potential for hydrogen bond acceptance by the ester. |

| Ethers | Diethyl Ether, Tetrahydrofuran | Moderate to High | Ethers can act as hydrogen bond acceptors, interacting with the N-H group of NIPAM. |

| Aromatic Hydrocarbons | Toluene, Benzene | Moderate | Solvation is primarily driven by van der Waals forces and some dipole-induced dipole interactions. |

| Halogenated Solvents | Dichloromethane, Chloroform | High | Strong dipole-dipole interactions. |

| Non-polar Solvents | Hexane, Cyclohexane | Low | The polarity of the amide group is significantly different from these non-polar solvents, leading to weak intermolecular forces. |

| Water | Slightly Soluble | While capable of hydrogen bonding, the non-polar isopropyl group limits its aqueous solubility. A predicted solubility is 28.6 mg/mL.[8] |

Experimental Protocol for Determining Solubility

To obtain precise, quantitative solubility data for this compound in a specific organic solvent, an experimental determination is necessary. The isothermal shake-flask method is a reliable and commonly used technique.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Sealed glass vials or flasks

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance (readable to at least 0.1 mg)

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

A suitable analytical instrument for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a pre-weighed, sealed glass vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature. Agitate the samples for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid.

-

Dilution and Quantification: Dilute the filtered solution to a suitable concentration with the same solvent. Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical method (e.g., HPLC, GC).

-

Calculation of Solubility: Based on the measured concentration and the dilution factor, calculate the original concentration of this compound in the saturated solution. Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

Safety Precautions:

-

Always perform experiments in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.

-

Consult the Material Safety Data Sheet (MSDS) for this compound and the chosen solvent(s) for specific handling, storage, and disposal information.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

Caption: Workflow for determining the solubility of this compound.

References

- 1. Isopropylacetamide | C5H11NO | CID 136874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 1118-69-0: Isopropylacetamide | CymitQuimica [cymitquimica.com]

- 3. This compound|lookchem [lookchem.com]

- 4. N-(1-Methylethyl)ethanamide (CAS 1118-69-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Amide - Wikipedia [en.wikipedia.org]

- 6. scienceready.com.au [scienceready.com.au]

- 7. zhonghanchemical.com [zhonghanchemical.com]

- 8. 1118-69-0|this compound| Ambeed [ambeed.com]

"N-Isopropylacetamide molecular structure and weight"

An In-depth Technical Guide to N-Isopropylacetamide: Molecular Structure, Properties, and Characterization Protocols

Introduction

This compound, a secondary amide, serves as a valuable building block in organic synthesis and holds relevance in various fields of chemical research. Its molecular structure, characterized by an isopropyl group attached to the nitrogen of an acetamide, imparts specific physicochemical properties that are of interest to researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the molecular structure, weight, and key properties of this compound. Furthermore, it details standardized experimental protocols for its synthesis and characterization by nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Molecular Structure and Identifiers

The fundamental structural and identifying information for this compound is summarized in the table below. The IUPAC name for this compound is N-propan-2-ylacetamide[1].

| Identifier | Value |

| Molecular Formula | C₅H₁₁NO[2][3][4][5] |

| Molecular Weight | 101.15 g/mol [1][6][7][8] |

| CAS Number | 1118-69-0[2][3][6][9] |

| IUPAC Name | N-propan-2-ylacetamide[1] |

| Synonyms | N-(1-Methylethyl)ethanamide, 2-Acetamidopropane[2][10] |

| InChI | InChI=1S/C5H11NO/c1-4(2)6-5(3)7/h4H,1-3H3,(H,6,7)[2][6] |

| InChIKey | PDUSWJORWQPNRP-UHFFFAOYSA-N[2][6] |

| Canonical SMILES | CC(C)NC(=O)C[1][3] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, application in reactions, and purification.

| Property | Value |

| Appearance | Colorless liquid[2] |

| Boiling Point | 199.7°C at 760 mmHg[3][4][5] |

| Density | 0.861 g/cm³[3][5] |

| Flash Point | 100.5°C[3][4][5] |

| Vapor Pressure | 0.337 mmHg at 25°C[3][5] |

| Refractive Index | 1.405[4][5] |

| Storage | Sealed in dry, Room Temperature[3][5] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below. These protocols are foundational for researchers working with this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the N-acetylation of isopropylamine using acetyl chloride.

Materials:

-

Isopropylamine

-

Acetyl chloride

-

Acetonitrile

-

Hydroxyapatite-supported copper(I) oxide (HAP-Cu₂O)

-

Ethyl acetate (EtOAc)

-

Petroleum ether

-

Deionized water

Procedure:

-

To a mixture of isopropylamine (1 mmol) and acetyl chloride (1 mmol) in acetonitrile (5 mL), add hydroxyapatite-Cu₂O (0.1 g) under an air atmosphere.

-

Reflux the reaction mixture at 50°C.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter it.

-

Wash the residue with water followed by ethyl acetate (3 x 10 mL).

-

Remove the solvent from the filtrate under reduced pressure.

-

The final product can be purified by crystallization from petroleum ether or a mixture of ethyl acetate and petroleum ether, or by column chromatography on silica gel.[2]

Spectroscopic Characterization

NMR spectroscopy is essential for the structural elucidation of this compound.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing a reference standard like tetramethylsilane (TMS).

-

Gently swirl the vial to ensure the sample is completely dissolved.

-

If any particulate matter is present, filter the solution through a Pasteur pipette with a cotton plug into a 5 mm NMR tube.

-

Cap the NMR tube and clean the exterior with a tissue dampened with acetone.[11]

¹H NMR Spectroscopy Protocol:

-

Instrument: Varian CFT-20 or equivalent[3]

-

Procedure: Acquire the ¹H NMR spectrum according to standard instrument parameters. The chemical shifts should be referenced to TMS at 0.00 ppm. Integrate the signals to determine the relative number of protons and analyze the multiplicities to deduce the proton connectivity.[11]

¹³C NMR Spectroscopy Protocol:

-

Procedure:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This will result in a spectrum with singlets for each unique carbon atom, simplifying interpretation.[8]

-

The chemical shifts should be referenced to the deuterated solvent signal (e.g., CDCl₃ at 77.16 ppm).[11]

-

The number of signals will indicate the number of non-equivalent carbon atoms in the molecule.[8]

-

IR spectroscopy is used to identify the functional groups present in this compound.

Sample Preparation (Nujol Mull):

-

Place 15-20 mg of the sample in a clean agate mortar and grind it to a fine powder.

-

Add 1-2 drops of Nujol (mineral oil) and continue to grind the mixture to a smooth, uniform paste.

-

Transfer the mull onto one IR-transparent salt plate (e.g., NaCl or KBr) and place the second plate on top, spreading the mull evenly between the plates.[1][12]

Data Acquisition:

-

Instrument: Bruker IFS 85 B FTIR spectrometer or equivalent[3]

-

Technique: Acquire the spectrum using a film technique for the Nujol mull.[3] Key vibrational bands to observe include the N-H stretch, C=O stretch (amide I), and N-H bend (amide II).

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:

-

Instrument: HITACHI RMU-6M or similar[3]

-

Ionization Mode: Electron Ionization (EI)[3]

-

Procedure: Introduce the sample into the GC, where it is vaporized and separated. The separated components then enter the mass spectrometer for ionization and detection. The resulting mass spectrum will show the molecular ion peak and characteristic fragment ion peaks.

-

Expected Fragments: The mass spectrum of this compound typically shows a base peak at m/z 44 and other significant peaks at m/z 101 (molecular ion), 86, 42, 15, and 71.[3]

Visualizations

Logical Relationships of Chemical Identifiers

Caption: Relationship between this compound and its key chemical identifiers.

Synthesis Workflow for this compound

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. Isopropylacetamide | C5H11NO | CID 136874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lookchem.com [lookchem.com]

- 7. This compound | CAS#:1118-69-0 | Chemsrc [chemsrc.com]

- 8. bhu.ac.in [bhu.ac.in]

- 9. This compound | 1118-69-0 [chemicalbook.com]

- 10. Acetamide, N-ethyl- [webbook.nist.gov]

- 11. benchchem.com [benchchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Analysis of N-Isopropylacetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for N-Isopropylacetamide. It includes quantitative data presentation, detailed experimental protocols, and visualizations to aid in the structural elucidation and analysis of this compound.

Spectroscopic Data

The following sections present the quantitative ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule. The data is summarized in the table below.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| ~7.5 - 8.0 | Broad Singlet | 1H | - | N-H |

| ~3.9 - 4.1 | Septet (or multiplet) | 1H | ~6.8 | CH-(CH₃)₂ |

| ~1.9 | Singlet | 3H | - | CO-CH₃ |

| ~1.1 | Doublet | 6H | ~6.8 | CH-(CH₃)₂ |

Note: Chemical shifts are typically referenced to a standard, such as tetramethylsilane (TMS), and can vary slightly depending on the solvent and concentration used.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the different carbon environments within the this compound molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~170 | C=O (Amide Carbonyl) |

| ~41 | CH-(CH₃)₂ |

| ~23 | CO-CH₃ |

| ~22 | CH-(CH₃)₂ |

Note: ¹³C NMR spectra are typically acquired with proton decoupling, resulting in singlet peaks for each unique carbon atom.

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands corresponding to the vibrational modes of its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~3300 | Strong, Broad | N-H Stretch |

| ~2970 | Strong | C-H Stretch (sp³) |

| ~1640 | Strong | C=O Stretch (Amide I band) |

| ~1550 | Strong | N-H Bend (Amide II band) |

Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectroscopic data for this compound.

NMR Spectroscopy Protocol

2.1.1. Sample Preparation

-

Dissolution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer.

-

Standard: An internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing (0.00 ppm).

2.1.2. Data Acquisition

-

Instrument: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent).

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: A range covering from approximately -1 to 10 ppm.

-

-

¹³C NMR Parameters:

-

Pulse Program: Standard proton-decoupled pulse sequence.

-

Number of Scans: 512-2048 scans, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: A range covering from approximately 0 to 200 ppm.

-

2.1.3. Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at 0.00 ppm).

-

Integration and Peak Picking: Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios and pick the peak positions in both ¹H and ¹³C NMR spectra.

FT-IR Spectroscopy Protocol

2.2.1. Sample Preparation (Thin Film Method)

-

Dissolution: Dissolve a small amount of this compound in a volatile solvent (e.g., methylene chloride or acetone).

-

Deposition: Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).

-

Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the sample on the plate.

2.2.2. Data Acquisition

-

Instrument: A Fourier Transform Infrared (FT-IR) spectrometer (e.g., Bruker IFS 85 B or equivalent).

-

Parameters:

-

Scan Range: Typically 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Background Scan: A background spectrum of the clean, empty sample compartment should be acquired before running the sample spectrum.

-

2.2.3. Data Processing

-

Background Subtraction: The instrument software automatically subtracts the background spectrum from the sample spectrum.

-

Data Format: The spectrum is typically displayed as percent transmittance (%T) or absorbance versus wavenumber (cm⁻¹).

-

Peak Picking: Identify and label the wavenumbers of the major absorption bands.

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis and the structure of this compound for NMR interpretation.

The Thermoresponsive Behavior of N-Isopropylacetamide Polymers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermoresponsive behavior of N-Isopropylacetamide (NIPAM) polymers, with a particular focus on poly(N-isopropylacrylamide) (PNIPAM). This smart polymer exhibits a sharp and reversible phase transition in aqueous solutions at a Lower Critical Solution Temperature (LCST), making it a material of significant interest for a range of biomedical applications, including controlled drug delivery, tissue engineering, and biosensing.[1][2][3] This document details the synthesis, characterization, and factors influencing the thermoresponsive properties of PNIPAM, along with detailed experimental protocols and a discussion of its application in drug delivery systems.

Core Principles of Thermoresponsive Behavior

Thermoresponsive polymers are a class of "smart" materials that undergo a distinct change in their physical properties in response to a change in temperature.[4] For polymers like PNIPAM in aqueous solutions, this behavior is characterized by a Lower Critical Solution Temperature (LCST). Below the LCST, the polymer is soluble and exists in a swollen, hydrated state. Above the LCST, the polymer becomes insoluble and undergoes a phase separation, collapsing into a more compact, dehydrated state.[5][6]

The molecular architecture of PNIPAM, consisting of a hydrophobic backbone and a hydrophilic amide group with a hydrophobic isopropyl moiety, is key to its thermoresponsive behavior.[7] At temperatures below the LCST, hydrogen bonds between the amide groups of the polymer and surrounding water molecules are favorable, leading to the dissolution of the polymer.[5] As the temperature increases, the entropy of the system increases, and the hydrophobic interactions between the isopropyl groups become dominant.[5][8] This leads to the release of bound water molecules and the collapse of the polymer chains into a globular conformation.[5][7] This transition from a hydrophilic coil to a hydrophobic globule is the fundamental basis for the diverse applications of PNIPAM.

Synthesis of Poly(N-isopropylacrylamide)

A common and straightforward method for synthesizing PNIPAM is through free-radical polymerization of the N-isopropylacrylamide monomer. A typical protocol is outlined below.

Experimental Protocol: Free-Radical Polymerization of NIPAM

Materials:

-

N-isopropylacrylamide (NIPAM) monomer

-

Ammonium persulfate (APS) or 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (AMPA) as initiator

-

N,N,N',N'-tetramethylethylenediamine (TEMED) as an accelerator (optional)

-

N,N'-methylenebis(acrylamide) (BIS) as a crosslinker (for hydrogel synthesis)

-

Distilled water

-

Nitrogen gas

Procedure:

-

Dissolve the desired amount of NIPAM monomer (and BIS if synthesizing a hydrogel) in distilled water in a reaction vessel.

-

If using an accelerator like TEMED, add it to the monomer solution.

-

Purge the solution with nitrogen gas for approximately 15-30 minutes to remove dissolved oxygen, which can inhibit the polymerization reaction.[9]

-

Dissolve the initiator (APS or AMPA) in a small amount of distilled water and add it dropwise to the monomer solution while stirring.[9]

-

Maintain the reaction at a specific temperature (e.g., 80°C) for several hours to allow the polymerization to proceed.[9]

-

After the polymerization is complete, the resulting polymer can be purified by precipitation in a non-solvent such as cold methanol or by dialysis against distilled water to remove unreacted monomers and initiator.

-

The purified polymer is then typically dried to a powder by lyophilization (freeze-drying).[9]

Characterization of Thermoresponsive Behavior

Several analytical techniques are employed to characterize the thermoresponsive properties of PNIPAM, primarily to determine its LCST.

Turbidimetry using UV-Vis Spectroscopy

A simple and widely used method to determine the LCST is by measuring the change in turbidity of the polymer solution as a function of temperature.

Experimental Protocol: LCST Determination by Turbidimetry

-

Prepare a dilute aqueous solution of the PNIPAM polymer (e.g., 1 wt%).[10]

-

Place the solution in a quartz cuvette in a UV-Vis spectrophotometer equipped with a temperature controller.

-

Set the wavelength to a value where the polymer does not have a strong absorbance, typically around 500 nm.[11]

-

Slowly increase the temperature of the solution at a controlled rate (e.g., 0.2 °C/min) to ensure thermal equilibrium.[10]

-

Record the transmittance or absorbance of the solution at regular temperature intervals.

-

The LCST is typically defined as the temperature at which a sharp decrease in transmittance (or increase in absorbance) is observed, often taken as the inflection point of the resulting curve.[10][12]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with the phase transition of the polymer, providing thermodynamic information about the process.

Experimental Protocol: DSC Analysis of PNIPAM

-

Prepare a PNIPAM solution of a specific concentration.

-

Accurately weigh a small amount of the solution into a DSC pan and seal it. An empty pan is used as a reference.

-

Place the sample and reference pans in the DSC instrument.

-

Heat the sample at a constant rate (e.g., 2°C/min or 5°C/min) over a temperature range that encompasses the LCST (e.g., -10°C to 60°C).[9][13]

-

The LCST is identified as the onset temperature of the endothermic peak in the DSC thermogram, which corresponds to the heat absorbed during the dehydration and collapse of the polymer chains.[14]

Dynamic Light Scattering (DLS)

DLS is used to measure the change in the hydrodynamic radius (size) of the polymer coils or particles as they transition through the LCST.

Experimental Protocol: DLS Analysis of PNIPAM

-

Prepare a dilute solution of the PNIPAM polymer.

-

Filter the solution to remove any dust or large aggregates.

-

Place the solution in a DLS cuvette within the instrument, which is equipped with a temperature controller.

-

Measure the hydrodynamic radius of the polymer coils at various temperatures, both below and above the expected LCST.

-

A sharp decrease in the hydrodynamic radius is observed as the temperature increases above the LCST, indicating the collapse of the polymer chains from an extended coil to a compact globule. The temperature at which this transition occurs is taken as the LCST.[15]

Factors Influencing the Lower Critical Solution Temperature

The LCST of PNIPAM, which is approximately 32°C for the homopolymer, can be tuned for specific applications by modifying the polymer's chemical structure and properties.[8]

Copolymerization

Introducing hydrophilic or hydrophobic comonomers into the PNIPAM backbone is a common strategy to adjust the LCST.

-

Hydrophilic Comonomers: Copolymerizing NIPAM with hydrophilic monomers, such as acrylamide (AAm) or acrylic acid (AAc), increases the overall hydrophilicity of the polymer. This results in a higher LCST because more thermal energy is required to overcome the polymer-water interactions.[16][17]

-

Hydrophobic Comonomers: Conversely, incorporating hydrophobic comonomers decreases the LCST, as the increased hydrophobicity facilitates the temperature-induced phase separation.

| Comonomer | Effect on LCST | Reference |

| Acrylic Acid (AAc) | Increases with higher AAc content | [17] |

| Acrylamide (AAm) | Increases with higher AAm content | [16] |

Molecular Weight

The molecular weight of PNIPAM can also influence its LCST, although the effect is most pronounced for lower molecular weight polymers. For high molecular weight PNIPAM, the LCST is largely independent of molecular weight.[1][4] However, for lower molecular weight chains, the nature of the end groups becomes more significant.[1][18]

| Molecular Weight (kDa) | Change in LCST | Reference |

| 18 | +0.6°C | [1][18] |

| 56 | +0.2°C | [1][18] |

| > 200 | Negligible | [4] |

Polymer Architecture and Tacticity

The architecture of the polymer, such as linear, branched, or grafted structures, can affect the LCST.[8] Additionally, the stereochemistry (tacticity) of the polymer chain has been shown to influence the transition temperature.

Application in Drug Delivery

The thermoresponsive nature of PNIPAM makes it an excellent candidate for controlled drug delivery systems. The general mechanism involves encapsulating a therapeutic agent within a PNIPAM-based carrier (e.g., hydrogel, nanoparticle) at a temperature below the LCST, where the carrier is in its swollen state. When the temperature is raised above the LCST, the carrier collapses and releases the encapsulated drug.[6][19]

Visualizing the Drug Delivery Mechanism

The following diagram illustrates the temperature-triggered drug release from a PNIPAM-based hydrogel.

Caption: Thermoresponsive drug release from a PNIPAM hydrogel.

Experimental Workflow for Characterization

The following diagram outlines a typical experimental workflow for synthesizing and characterizing the thermoresponsive behavior of PNIPAM.

Caption: Workflow for PNIPAM synthesis and characterization.

Conclusion

This compound polymers, particularly PNIPAM, are a versatile class of thermoresponsive materials with significant potential in biomedical research and drug development. Their tunable LCST allows for the design of "smart" systems that can respond to physiological temperature changes. A thorough understanding of the principles governing their thermoresponsive behavior, coupled with robust synthesis and characterization protocols, is essential for the continued development and application of these promising polymers.

References

- 1. pure.psu.edu [pure.psu.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Review of Stimuli-Responsive Polymers in Drug Delivery and Textile Application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 5. Stimuli-Responsive Nanomaterials for Application in Antitumor Therapy and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pH and Thermoresponsive PNIPAm-co-Polyacrylamide Hydrogel for Dual Stimuli-Responsive Controlled Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Thermoresponsive polymers with LCST transition: synthesis, characterization, and their impact on biomedical frontiers - RSC Applied Polymers (RSC Publishing) DOI:10.1039/D3LP00114H [pubs.rsc.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Preparation and Characterization of Thermoresponsive Poly(N-Isopropylacrylamide) for Cell Culture Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Fabrication of PNIPAm-based Thermoresponsive Hydrogel Microwell Arrays for Tumor Spheroid Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

"hydrolysis and stability of N-Isopropylacetamide"

An In-depth Technical Guide on the Hydrolysis and Stability of N-Isopropylacetamide

Introduction

This compound (CAS 1118-69-0), an organic compound featuring a secondary amide functional group, serves as a versatile chemical in various laboratory and industrial settings, including applications in drug formulation and development.[1] For researchers, scientists, and drug development professionals, a thorough understanding of its chemical stability, particularly its susceptibility to hydrolysis, is paramount. The degradation of an active pharmaceutical ingredient (API) or a key intermediate can impact potency, purity, and safety, making stability assessment a critical component of the development lifecycle.[2][3]

This technical guide provides a comprehensive overview of the hydrolysis and stability of this compound. It covers the primary degradation pathways, presents a framework for quantitative data analysis, details experimental protocols for forced degradation studies, and discusses the analytical methodologies required to develop a robust stability-indicating assay.

Chemical Stability and Degradation Pathways

This compound is generally stable under standard storage conditions.[1] However, like most amides, its primary degradation pathway is hydrolysis of the amide bond, a reaction that can be catalyzed by both acidic and basic conditions.[1][4] This process involves the cleavage of the amide linkage, yielding isopropylamine and acetic acid as the principal degradation products.[4]

Acid-Catalyzed Hydrolysis

Under acidic conditions, the carbonyl oxygen of the amide is first protonated, which increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from a water molecule, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of isopropylamine result in the formation of acetic acid.

Caption: Acid-catalyzed hydrolysis of this compound.

Base-Catalyzed Hydrolysis

In basic conditions, the hydrolysis proceeds via a direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. This forms a tetrahedral intermediate which then collapses, eliminating the isopropylamine anion (a poor leaving group). The process is typically driven forward by the subsequent acid-base reaction where the departing amine anion is protonated by the carboxylic acid formed, or by water.

Caption: Base-catalyzed hydrolysis of this compound.

Quantitative Stability Data

While the qualitative degradation pathway of this compound is well-understood based on the principles of amide chemistry, specific, publicly available quantitative kinetic data (e.g., degradation rate constants at various pH and temperature values) is limited. Forced degradation studies are designed to generate this type of data.[2][5] The results of such studies are typically summarized to facilitate comparison and modeling.

Below is a template table for the presentation of quantitative data from forced hydrolysis studies.

| Stress Condition | Temperature (°C) | Time (hours) | Degradation (%) | Apparent Rate Constant (k) | Reference |

| 0.1 M HCl | 60 | 2, 4, 8, 12, 24 | Data | Data | [Internal Study] |

| 0.1 M NaOH | 60 | 0.5, 1, 2, 4, 8 | Data | Data | [Internal Study] |

| pH 4.5 Buffer | 80 | 24, 48, 72 | Data | Data | [Internal Study] |

| pH 7.0 Buffer | 80 | 24, 48, 72 | Data | Data | [Internal Study] |

| pH 9.0 Buffer | 80 | 24, 48, 72 | Data | Data | [Internal Study] |

Experimental Protocols for Stability Assessment

Forced degradation studies are essential to understand degradation pathways and to develop stability-indicating analytical methods.[5] A typical protocol for assessing hydrolytic stability is detailed below. The goal is to induce a target degradation of 5-20%.[6]

Protocol: Forced Hydrolysis Study of this compound

Objective: To evaluate the stability of this compound under acidic and basic stress conditions and to identify potential degradation products.[4]

Materials:

-

This compound

-

Hydrochloric Acid (HCl), 1 M and 0.1 M

-

Sodium Hydroxide (NaOH), 1 M and 0.1 M

-

High-purity water

-

Acetonitrile or Methanol (HPLC grade)

-

pH meter

-

HPLC system with a UV or PDA detector

-

C18 HPLC column (or other suitable stationary phase)

-

Incubator or water bath

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration, typically 1 mg/mL.[6]

-

-

Acidic Hydrolysis:

-

Mix a volume of the stock solution with an equal volume of 0.1 M HCl in a suitable container.

-

Incubate the solution at a controlled temperature (e.g., 60°C).

-

Withdraw aliquots at predetermined time intervals (e.g., 2, 4, 8, 12, 24 hours).

-

Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH to halt the degradation reaction.

-

Dilute the neutralized samples to a suitable concentration for HPLC analysis.

-

If no significant degradation is observed, the experiment may be repeated using a higher acid concentration or temperature.

-

-

Basic Hydrolysis:

-

Mix a volume of the stock solution with an equal volume of 0.1 M NaOH.

-

Incubate the solution at a controlled temperature (e.g., 60°C).

-

Withdraw aliquots at appropriate time intervals (amide hydrolysis is often faster under basic conditions).

-

Immediately neutralize the aliquots with an equivalent amount of 0.1 M HCl.

-

Dilute the neutralized samples to a suitable concentration for HPLC analysis.

-

-

Sample Analysis:

-

Analyze the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

-

Monitor the chromatograms for a decrease in the peak area of the parent this compound and the appearance of new peaks corresponding to degradation products.

-

Caption: Workflow for a forced hydrolysis study.

Analytical Methodologies

The cornerstone of any stability study is a validated stability-indicating analytical method (SIAM). A SIAM is a quantitative analytical procedure used to detect changes in the properties of the drug substance and drug product over time.[7] The method must be able to accurately measure the active ingredient without interference from degradation products, process impurities, or other excipients.[7][8]

High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for stability testing due to its high sensitivity, resolving power, and accuracy.[7][9] A reversed-phase HPLC method, often with a C18 column, is typically the first choice for small molecules like this compound.

Key aspects of a stability-indicating HPLC method include:

-

Specificity: The ability to resolve the this compound peak from all potential degradation products. This is confirmed by analyzing forcibly degraded samples and ensuring peak purity using techniques like photodiode array (PDA) detection.

-

Accuracy and Precision: The method must provide accurate and repeatable measurements of the analyte concentration.

-

Linearity and Range: The detector response must be linear over a defined concentration range.

-

Quantification: The method should be able to quantify both the decrease in the parent compound and the increase in major degradation products.

Caption: Logical validation of a stability-indicating method.

Conclusion

The stability of this compound is governed primarily by its susceptibility to acid- and base-catalyzed hydrolysis, which results in the formation of isopropylamine and acetic acid. A comprehensive understanding of this degradation is critical for its application in research and pharmaceutical development. By employing systematic forced degradation studies and developing validated, stability-indicating analytical methods like HPLC, researchers can accurately characterize the stability profile of this compound. This knowledge is fundamental for ensuring product quality, establishing appropriate storage conditions, defining shelf-life, and meeting regulatory requirements.

References

- 1. CAS 1118-69-0: Isopropylacetamide | CymitQuimica [cymitquimica.com]

- 2. biomedres.us [biomedres.us]

- 3. ijsdr.org [ijsdr.org]

- 4. benchchem.com [benchchem.com]

- 5. onyxipca.com [onyxipca.com]

- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 7. kinampark.com [kinampark.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

An In-depth Technical Guide to the Synthesis of N-Isopropylacetamide from Isopropylamine and Acetyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis of N-isopropylacetamide, a valuable amide compound, from the reaction of isopropylamine and acetyl chloride. The synthesis proceeds via a nucleophilic acyl substitution, a fundamental and efficient reaction in organic chemistry. This guide details the reaction mechanism, provides a step-by-step experimental protocol, summarizes key quantitative data, and outlines essential safety precautions.

Reaction Mechanism and Stoichiometry

The synthesis of this compound from isopropylamine and acetyl chloride is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of isopropylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetyl chloride. This addition is followed by the elimination of a chloride ion. The reaction produces hydrogen chloride (HCl) as a byproduct, which is typically neutralized by a base, such as triethylamine or an excess of the starting amine, to drive the reaction to completion and prevent the formation of the unreactive isopropylammonium salt.

Reaction: (CH₃)₂CHNH₂ (Isopropylamine) + CH₃COCl (Acetyl Chloride) → (CH₃)₂CHNHCOCH₃ (this compound) + HCl

Quantitative Data Summary

The physical and chemical properties of the reactants and the product are summarized below.

Table 1: Properties of Reactants and Product

| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Isopropylamine | Propan-2-amine | 75-31-0[1][2] | C₃H₉N | 59.11 |

| Acetyl Chloride | Ethanoyl chloride | 75-36-5[1][2] | C₂H₃ClO | 78.50 |

| This compound | N-propan-2-ylacetamide[3] | 1118-69-0[1][3] | C₅H₁₁NO[1][4] | 101.15[1][3] |

Table 2: Reported Reaction Conditions and Yields

| Method | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Catalytic Acetylation | Hydroxyapatite-Cu₂O | Acetonitrile | 50 | 0.1 | 92 | [1] |

| Schotten-Baumann (modified) | Triethylamine | Dichloromethane | 0 to 20 | 12 | ~89.5-100* | [5] |

| Note: A 100% yield was reported using acetic anhydride instead of acetyl chloride under similar conditions.[5] |

Detailed Experimental Protocol

This protocol describes a standard laboratory procedure for the synthesis of this compound using a base to neutralize the HCl byproduct.

3.1 Materials and Reagents:

-

Isopropylamine (≥99%)

-

Acetyl chloride (≥99%)

-

Triethylamine (≥99%), dried

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask with a magnetic stir bar

-

Addition funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

3.2 Synthesis Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve isopropylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.[5]

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Reagent Addition: Slowly add acetyl chloride (1.1 equivalents), dissolved in a small amount of anhydrous dichloromethane, to the stirred amine solution via an addition funnel over 30-60 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.[5] The progress can be monitored by Thin Layer Chromatography (TLC).[1]

-

Quenching: Upon completion, carefully quench the reaction by slowly adding water or a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acetyl chloride and the triethylamine hydrochloride salt.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

-

Drying and Solvent Removal: Dry the isolated organic layer over anhydrous magnesium sulfate or sodium sulfate.[6] Filter off the drying agent and remove the dichloromethane solvent using a rotary evaporator to yield the crude this compound as a colorless oil or liquid.[4][5]

-

Purification: If necessary, the crude product can be purified by vacuum distillation or column chromatography on silica gel.[1]

Mandatory Visualizations

The following diagrams illustrate the chemical reaction and the general experimental workflow.

Caption: Reaction pathway for the synthesis of this compound.

Caption: Experimental workflow for this compound synthesis.

Safety Precautions

Handling the reagents for this synthesis requires strict adherence to safety protocols due to their hazardous nature.

-

Acetyl Chloride: Acetyl chloride is highly flammable, corrosive, and reacts violently with water.[7][8] It causes severe skin burns and eye damage.[7][9] All manipulations must be conducted in a certified chemical fume hood.[8][10] Personal protective equipment (PPE), including safety goggles, a face shield, flame-retardant lab coat, and appropriate chemical-resistant gloves, is mandatory.[7][10] Use explosion-proof equipment and take measures to prevent the buildup of electrostatic charge.[9][10]

-

Isopropylamine: Isopropylamine is a flammable liquid and can cause skin and eye irritation. It should be handled in a well-ventilated area, preferably a fume hood.

-

General Handling: Ensure that an eyewash station and safety shower are readily accessible.[8] Handle all chemicals in accordance with good laboratory practices.[7] Prepare for potential spills by having appropriate absorbent materials and neutralization agents on hand.

Conclusion

The synthesis of this compound from isopropylamine and acetyl chloride is a robust and high-yielding reaction. The procedure is straightforward, relying on fundamental organic chemistry principles. By following the detailed protocol and adhering to the necessary safety precautions, this compound can be reliably prepared in a laboratory setting for further use in research and development.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | CAS#:1118-69-0 | Chemsrc [chemsrc.com]

- 3. Isopropylacetamide | C5H11NO | CID 136874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. 1118-69-0|this compound| Ambeed [ambeed.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. geneseo.edu [geneseo.edu]

- 8. fishersci.com [fishersci.com]

- 9. chemos.de [chemos.de]

- 10. wcu.edu [wcu.edu]

N-Isopropylacetamide: A Technical Guide to Commercial Suppliers, Purity, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on N-Isopropylacetamide, a valuable building block in organic synthesis and pharmaceutical development. This document details its commercial availability, typical purity levels, synthesis and purification protocols, and rigorous analytical methodologies for quality control.

Commercial Availability and Purity

This compound is readily available from a variety of chemical suppliers. The purity of commercially available this compound typically ranges from 95% to over 99%. For research and development purposes, it is crucial to select a grade with a purity appropriate for the intended application. The following table summarizes a selection of commercial suppliers and their offered purities for this compound.

| Supplier | Stated Purity |

| ChemScene | 99.89% |

| Apollo Scientific | 99% |

| TCI Chemical | min. 98.0 % |

| CymitQuimica | 97% |

| LookChem | 97% |

| American Custom Chemicals Corp. | 95.00% |

| Crysdot | 95+% |

| Synthonix, Inc. | 95+% |

| Henan Aochuang Chemical Co.,Ltd. | 98% |

Note: This is not an exhaustive list, and purity may vary by batch. It is recommended to request a certificate of analysis (CoA) from the supplier for specific lot information.

Synthesis and Purification of this compound

A common and straightforward method for the synthesis of this compound is the N-acetylation of isopropylamine using acetyl chloride.[1] The crude product can then be purified through filtration, crystallization, or column chromatography to achieve the desired level of purity.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Workflow for this compound Synthesis and Purification.

Detailed Experimental Protocol: Synthesis

-

Reaction Setup: In a well-ventilated fume hood, combine isopropylamine (1 mmol) and acetonitrile (5 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Addition of Acetylating Agent: Slowly add acetyl chloride (1 mmol) to the stirred solution. The reaction is exothermic, so controlled addition is recommended.

-

Catalyst (Optional): For a catalyzed reaction, add a catalytic amount of a suitable catalyst, such as hydroxyapatite-supported copper(I) oxide (0.1 g).[1]

-

Reaction: Heat the mixture to reflux at 50°C.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature.

-

Filtration: Filter the reaction mixture to remove any solids.

-

Washing: Wash the filtered residue with water and then with ethyl acetate.[1]

-

Concentration: Combine the organic filtrates and remove the solvent under reduced pressure to obtain the crude this compound.

Detailed Experimental Protocol: Purification

The crude this compound can be purified by either crystallization or column chromatography.

2.3.1. Crystallization

-

Solvent Selection: Choose a suitable solvent system for crystallization, such as petroleum ether or a mixture of ethyl acetate and petroleum ether.[1]

-

Dissolution: Dissolve the crude product in a minimal amount of the hot solvent system.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

2.3.2. Column Chromatography

-

Stationary Phase: Use silica gel as the stationary phase.

-

Eluent: A mixture of ethyl acetate and petroleum ether is a suitable eluent. The polarity can be adjusted to achieve optimal separation.[1]

-

Procedure: Dissolve the crude product in a minimal amount of the eluent and load it onto the column. Elute the product and collect the fractions.

-

Analysis: Monitor the fractions by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Analytical Methods for Purity Determination

The purity of this compound should be rigorously assessed using a combination of chromatographic and spectroscopic techniques.

Quality Control Workflow

The following diagram outlines a general workflow for the quality control analysis of this compound.

Caption: Quality Control Workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile impurities.

3.2.1. Experimental Protocol

| Parameter | Value |

| GC System | Agilent 7890A or equivalent |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column |

| Injector Temperature | 250°C |

| Injection Mode | Split (e.g., 50:1) |

| Injection Volume | 1 µL |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Oven Program | Initial temperature 60°C, hold for 2 min, ramp at 10°C/min to 250°C, hold for 5 min |

| MS System | Agilent 5975C or equivalent |

| Ion Source | Electron Ionization (EI) at 70 eV |

| Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Scan Range | m/z 35-300 |

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is suitable for the quantification of this compound and the detection of non-volatile impurities.

3.3.1. Experimental Protocol

| Parameter | Value |

| HPLC System | Agilent 1260 Infinity or equivalent with a UV detector |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | Isocratic mixture of acetonitrile and water (e.g., 30:70 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Sample Preparation | Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL). |

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides a direct and highly accurate method for determining the absolute purity of this compound without the need for a specific reference standard of the analyte.[2][3]

3.4.1. Experimental Protocol

| Parameter | Value |

| NMR Spectrometer | Bruker Avance III 400 MHz or higher field instrument |

| Solvent | Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d6 (DMSO-d6) |

| Internal Standard | A certified reference material with known purity, such as maleic acid or 1,4-dinitrobenzene. The standard should have a resonance that does not overlap with the analyte signals. |

| Sample Preparation | Accurately weigh (to 0.01 mg) a known amount of this compound and the internal standard into an NMR tube. Add a precise volume of deuterated solvent. |

| Acquisition Parameters | - Pulse program with a long relaxation delay (D1) of at least 5 times the longest T1 of both the analyte and the internal standard. - 90° pulse angle. - Sufficient number of scans for a high signal-to-noise ratio (>250:1 for the signals of interest).[4] |

| Processing | - Apply a small line broadening (e.g., 0.3 Hz). - Careful phasing and baseline correction. - Integrate the non-overlapping signals of the analyte and the internal standard. |

| Purity Calculation | The purity is calculated using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std |